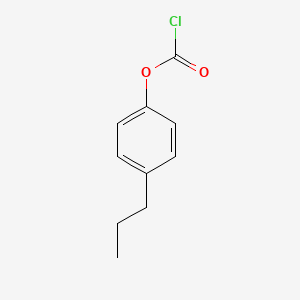
Carbonochloridic acid, 4-propylphenyl ester
Vue d'ensemble
Description
Carbonochloridic acid, 4-propylphenyl ester, also known as PCCP, is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol.
Synthesis Analysis
Esters, including Carbonochloridic acid, 4-propylphenyl ester, can be synthesized through various methods. One common method is the reaction of a simple carboxylic acid or a carboxylic acid derivative with an alcohol . Another method involves the oxidative esterification of carboxylic acids .Molecular Structure Analysis
The molecular structure of Carbonochloridic acid, 4-propylphenyl ester consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthetic Intermediates
Carbonic and carbonochloridic esters are highly reactive with a variety of functional groups, making them valuable synthetic intermediates. They are used in the production of pesticides, perfumes, drugs, polymers, dyes, and fuel additives. Their versatility in reactivity and applications highlights their importance in chemical manufacturing and research (Damle, 2000; Kreutzberger, 2001).
Cross-Linking and Carbonylation Reactions
These esters are used in cross-linking and carbonylation reactions, which are crucial for creating complex molecules and materials. For instance, they facilitate the carbonylation of aryl halides under pressure, leading to the synthesis of a variety of esters. Such processes are essential for creating compounds with specific functionalities and properties, useful in pharmaceuticals and materials science (Blaser et al., 2003).
Photophysical Properties
Interestingly, some carbonochloridic acid esters exhibit unique photophysical properties. For example, arylboronic esters, which are structurally related, have been found to show room-temperature phosphorescence in the solid state. This discovery opens new avenues for their application in organic light-emitting diodes (OLEDs) and as phosphorescent materials in bioimaging and security inks (Shoji et al., 2017).
Sensing and Detection
Furthermore, derivatives of carbonochloridic acid have been utilized in the development of sensors. For instance, a novel amperometric sensor based on the oxidation of benzeneboronic acid pinacol ester for detecting hypochlorite showcases the potential of these compounds in environmental monitoring, water quality assessment, and healthcare (Guo et al., 2019).
Organic Synthesis and Polymerization
The versatility of carbonochloridic acid esters extends to organic synthesis and polymerization processes. They are involved in the synthesis of heterocyclic derivatives, facilitating reactions that yield compounds with significant biological and chemical properties. This aspect underscores their value in medicinal chemistry and the development of new materials (Bacchi et al., 2005).
Safety And Hazards
Orientations Futures
The future directions for research on Carbonochloridic acid, 4-propylphenyl ester and similar compounds could involve exploring their potential applications in various fields, such as pharmaceuticals, fine chemicals, and other industries . Further studies could also focus on developing more efficient synthesis methods and understanding their mechanisms of action .
Propriétés
IUPAC Name |
(4-propylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJLOMLNOILSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonochloridic acid, 4-propylphenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



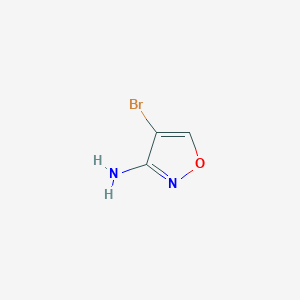
amine](/img/structure/B1380250.png)
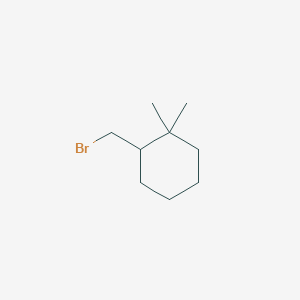
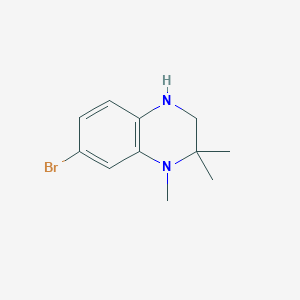
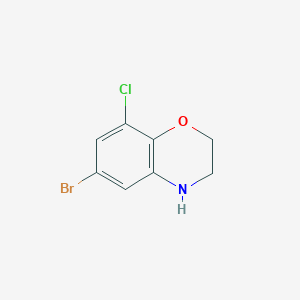
amine](/img/structure/B1380258.png)
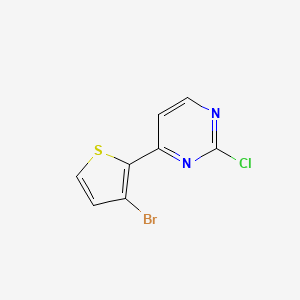
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
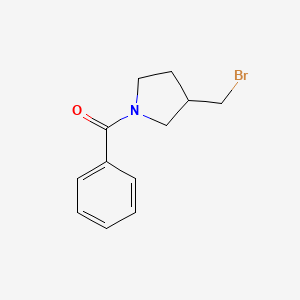
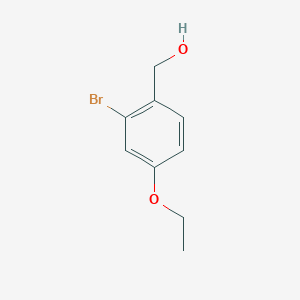

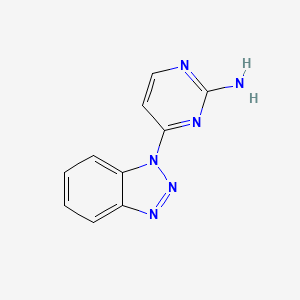
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
